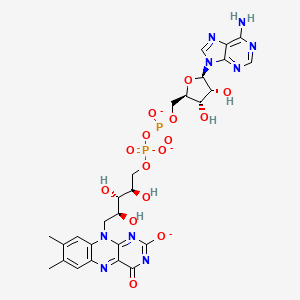

FAD trianion

Description

Properties

Molecular Formula |

C27H30N9O15P2-3 |

|---|---|

Molecular Weight |

782.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4-oxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/p-3/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |

InChI Key |

VWWQXMAJTJZDQX-UYBVJOGSSA-K |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Origin of Product |

United States |

Theoretical Characterization of the Fad Trianion Electronic Structure and Stability

Quantum Chemical Approaches for FAD Trianion Electronic State Determination

Quantum chemical methods provide the framework for calculating the electronic properties of molecules like FAD. These methods range from approximations like Density Functional Theory (DFT) to more rigorous, albeit computationally intensive, ab initio techniques.

Density Functional Theory (DFT) is a cornerstone in computational chemistry for investigating the electronic structure and properties of molecular systems, including FAD and its various redox and ionic states. DFT methods have been instrumental in analyzing FAD's geometry, electronic transitions, and interactions within biological environments researchgate.netmdpi.comrsc.orgacs.orgacs.org. For instance, DFT calculations, often coupled with implicit or explicit solvation models, are used to reproduce experimental spectroscopic data, such as infrared spectra, which can validate proposed molecular geometries, including the "stacked" conformation of FAD mdpi.comnih.gov. Furthermore, DFT is employed to study charge distribution and electron transfer phenomena, as seen in FAD's interaction with surfaces like carbon nanotubes, where Mulliken population analysis helps quantify charge localization and transfer acs.org. While specific DFT studies focusing exclusively on a "this compound" are not extensively detailed in the provided literature, common functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31+G(d,p), are widely utilized in related biomolecular studies and would be applicable for investigating the electronic states of highly deprotonated FAD species acs.orgacs.org.

While DFT offers a balance between accuracy and computational cost, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) methods, can provide more accurate electronic structure descriptions and energies. These methods are particularly valuable for precise determination of thermodynamic properties, including pKa values, which rely on accurate free energy calculations acs.orgrsc.org. Although specific applications of these high-level ab initio techniques to a "this compound" are not explicitly detailed in the available search results, they represent the gold standard for theoretical studies requiring high fidelity in electronic wave function description. Such calculations would be essential for robustly characterizing the stability and reactivity of a FAD species bearing multiple negative charges.

Characterization of Frontier Molecular Orbitals (HOMO/LUMO) of this compound

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior, including its susceptibility to electrophilic or nucleophilic attack and its optical properties. Theoretical studies often analyze the Density of States (DOS) and Projected Density of States (PDOS) to identify the contributions of different molecular fragments to these frontier orbitals acs.org. For FAD, the flavin moiety is recognized as the primary electronic hub, significantly contributing to states near the Fermi energy and thus playing a central role in its redox activity acs.org. For a hypothetical this compound, the HOMO and LUMO energy levels and their spatial distributions would be significantly altered by the increased electron density and altered charge distribution. Computational methods like DFT would be employed to map these orbitals, providing insights into the molecule's electron-donating and electron-accepting capabilities and its potential reaction pathways.

Theoretical Determination of pKa Values and Deprotonation Pathways Leading to this compound

Theoretical pKa determination typically involves calculating the free energy difference between the neutral and deprotonated species, often using quantum mechanics in conjunction with solvation models (e.g., Polarizable Continuum Model - PCM) acs.orgrsc.orgresearchgate.net. Studies have characterized various anionic forms of FAD, such as the anionic semiquinone (FAD•⁻) and anionic hydroquinone (B1673460) (FADH⁻). The pKa values associated with the transitions between neutral and anionic semiquinone (FADH•/FADH⁻) and neutral and anionic hydroquinone (FADH₂/FADH⁻) are reported to be around 8.3 and 6.7, respectively nih.gov. The formation of a this compound would involve the deprotonation of at least three acidic sites, most likely the ribityl hydroxyls, requiring the computation of their respective pKa values.

Table 1: Reported pKa Values for FAD Redox States

| Redox State Transition | Approximate pKa | Reference |

| FADH• / FADH⁻ | 8.3 | nih.gov |

| FADH₂ / FADH⁻ | 6.7 | nih.gov |

Note: These values represent specific deprotonation events leading to mono-anionic or neutral species. The pKa values for the formation of a hypothetical this compound would correspond to further deprotonations, likely of the ribityl hydroxyl groups.

Computational Analysis of Charge Distribution and Stability of this compound Conformations

Computational analysis of charge distribution is crucial for understanding the electronic environment and stability of FAD species. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to quantify the electron density on individual atoms, revealing the localization of charges acs.org. In a hypothetical this compound, the three negative charges would be distributed across the molecule. The most significant negative charge density would likely reside on the oxygen atoms of the deprotonated ribityl hydroxyl groups. Additional negative charge could be distributed on electronegative atoms within the isoalloxazine ring, depending on the specific deprotonation sites.

FAD is known to adopt different conformations, notably "open" and "stacked" forms, where the adenine (B156593) moiety is positioned relative to the isoalloxazine ring mdpi.comnih.govnih.gov. Computational studies, including molecular dynamics simulations, are utilized to explore these conformational landscapes and their impact on FAD's properties mdpi.comnih.gov. The distribution of multiple negative charges in a trianionic FAD would significantly influence its electrostatic potential, potentially altering its preferred conformations, stabilizing or destabilizing certain arrangements, and affecting its interactions with solvent molecules and other biological entities.

Table 2: Charge Distribution on Key Atoms of FADH⁻ (Anionic Hydroquinone Form)

| Atom/Group | Partial Charge (e) | Method/Reference |

| N5 | -0.45 | DFT/QM/MM rsc.org |

| O4 | -0.48 | DFT/QM/MM rsc.org |

| O4' (Ribityl) | -0.55 | DFT/QM/MM rsc.org |

| O5' (Ribityl) | -0.56 | DFT/QM/MM rsc.org |

| O3' (Ribityl) | -0.57 | DFT/QM/MM rsc.org |

Note: This table presents partial charge distribution for the FADH⁻ species as representative of an anionic form, as specific charge distribution data for a "this compound" was not found in the provided literature. The ribityl hydroxyl oxygens (O4', O5', O3') are potential sites for further deprotonation to achieve a trianionic state.

Compound List:

Flavin Adenine Dinucleotide (FAD)

Flavin mononucleotide (FMN)

Flavin semiquinone radical (FAD•⁻)

Neutral flavin semiquinone radical (FADH•)

Anionic flavin hydroquinone (FADH⁻)

Neutral flavin hydroquinone (FADH₂)

Advanced Spectroscopic Characterization of Fad Trianion

Vibrational Spectroscopy (Infrared and Raman) of FAD Trianion

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations, providing information about bond strengths, molecular symmetry, and functional groups. For the this compound, these techniques, often coupled with computational methods, aid in identifying specific structural features and assigning observed spectral bands.

Experimental vibrational spectra for the this compound itself are less extensively documented in the provided literature compared to its radical or neutral forms. However, studies on related anionic flavin species offer valuable insights. For instance, research on reduced anionic flavin mononucleotide (FMNH⁻) has utilized IR linear dichroism to determine the orientation of electronic transition dipole moments, with experimental IR spectra measured in the 1750–1350 cm⁻¹ region nih.gov. Studies on anionic flavin radicals have identified specific IR bands, such as a transient band at 1518 cm⁻¹ attributed to the anionic FAD radical (FAD•⁻) researchgate.net. While these studies focus on reduced or radical anionic states, the methodologies are transferable to characterizing the this compound's vibrational modes, which would reflect the specific deprotonation pattern of the oxidized isoalloxazine ring and adenine (B156593) moiety.

Table 3.1.1: Characteristic Vibrational Bands of Related Anionic Flavins

| Species/State | Technique | Wavenumber (cm⁻¹) | Assignment/Notes | Reference |

| Reduced Anionic Flavin (FMNH⁻) | IR | 1750–1350 | General region for IR linear dichroism measurements | nih.gov |

| Anionic Flavin Radical (FAD•⁻) | IR | 1518 | Attributed to FAD•⁻ formation | researchgate.net |

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in predicting and assigning vibrational spectra. By calculating normal modes, vibrational frequencies, and IR/Raman intensities, DFT can simulate the expected spectra of the this compound. These theoretical predictions are essential for interpreting complex experimental data, helping to identify specific vibrational modes associated with the trianionic state, such as ring breathing modes, C=O stretching, and C-N stretching vibrations of the isoalloxazine and adenine moieties. For example, DFT calculations using functionals like B3LYP have been widely used to assign vibrational bands for various molecular systems, including anionic species, by comparing calculated frequencies and intensities with experimental observations nih.govresearchgate.netmdpi.comnih.gov. Such calculations for the this compound would involve optimizing its structure in the trianionic state and then performing frequency calculations to generate a theoretical IR and Raman spectrum for comparison with experimental data, if available.

Electronic Absorption and Fluorescence Spectroscopy of this compound

Electronic absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure, conjugation, and excited-state properties.

The oxidized FAD molecule typically exhibits absorption maxima in the UV-Vis region, with characteristic peaks around 260 nm, 370 nm, and 450 nm researchgate.net. The this compound, being a more deprotonated form of oxidized FAD, is expected to show spectral shifts compared to the neutral or less anionic states. However, specific absorption and fluorescence data for the oxidized this compound are not extensively detailed in the provided search results. Much of the literature focuses on the spectral properties of anionic semiquinone (FAD•⁻) or reduced anionic (FADH⁻) forms. For instance, anionic semiquinones are known to display absorption bands around 370 nm and 480 nm nih.gov, and their fluorescence is generally weak or absent unizar.es. The fluorescence of flavins is primarily associated with the neutral form, with cationic and anionic forms being practically non-fluorescent unizar.es. Therefore, fluorescence spectroscopy is less likely to yield significant signals for the this compound.

Table 3.2: Electronic Absorption Maxima of FAD and Related Anionic Forms

| Species/State | λmax (nm) | Notes | Reference |

| Oxidized FAD (typical) | ~260, ~370, ~450 | General absorption bands | researchgate.net |

| Anionic Semiquinone (FAD•⁻) | ~370, ~480 | Characteristic peaks for anionic semiquinone | nih.gov |

| Anionic Semiquinone (FAD•⁻) | ~452 | Fluorescence emission maximum for anionic semiquinone | unizar.es |

| Reduced Anionic Flavin (FMNH⁻) | ~256, shoulders at ~288, ~350 | In solution | rsc.org |

Nuclear Magnetic Resonance (NMR) Investigations of this compound Protonation States and Dynamics

NMR spectroscopy is a powerful tool for elucidating molecular structure, dynamics, and protonation states by probing the magnetic environments of atomic nuclei, particularly ¹H and ¹³C. While specific detailed NMR studies on the this compound are not prominently featured in the provided snippets, NMR is a recognized method for investigating flavin protonation states and dynamics researchgate.net. Solid-state NMR has been employed for related anionic species, such as folic acid anions researchgate.net. Mentions of NMR in the context of trianion states suggest its potential application in identifying specific protonation sites and conformational dynamics of the this compound, which would be crucial for understanding its reactivity and interactions within biological systems arizona.eduwaikato.ac.nz.

Electron Spin Resonance (ESR) Studies of Anionic Semiquinone Flavins, Relevant to Trianionic Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is uniquely suited for detecting and characterizing species with unpaired electrons, such as free radicals unibo.iths-analysis.com. While the this compound itself is an oxidized species and not a radical, its reduced forms can exist as semiquinone radicals, which are often anionic. The prompt's reference to "trianionic radical species" likely pertains to these anionic semiquinone forms, such as the anionic semiquinone radical (FAD•⁻), which are critical intermediates in FAD redox chemistry.

ESR studies have successfully characterized anionic semiquinone flavins (ASQ) stabilized within flavoproteins biorxiv.orgresearchgate.net. These studies reveal characteristic spectral parameters:

g-values: Semiquinone free-radicals (SFR) typically exhibit g-factors between 2.0045 and 2.0050 cdmf.org.br.

Linewidths: Anionic semiquinones (ASQ) often show linewidths around 1.5 mT at X-band frequencies due to hyperfine interactions with surrounding nuclei biorxiv.org.

Hyperfine Couplings: Electron nuclear double resonance (ENDOR) techniques can resolve hyperfine coupling constants (hfcc) for specific protons, providing detailed structural information biorxiv.org.

These ESR parameters are sensitive to the electronic environment and protonation state of the flavin radical, making ESR a vital technique for understanding the redox states of FAD and related flavoproteins.

Table 3.4: Characteristic ESR Parameters for Anionic Semiquinone Flavins

| Species/State | Parameter | Value(s) | Notes | Reference |

| Semiquinone Free-Radicals (SFR) | g-factor | 2.0045 - 2.0050 | Typical range for semiquinone free-radicals | cdmf.org.br |

| Anionic Semiquinone (ASQ) | Linewidth (X-band) | ~1.5 mT | Due to hyperfine interactions | biorxiv.org |

| Anionic Semiquinone (e.g., Aer) | g-factor | ~2.0045 | Determined via ENDOR, indicating anionic semiquinone radical state in cell | biorxiv.org |

Computational Methodologies for Investigating Fad Trianion in Complex Biological Environments

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for FAD Trianion within Flavoproteins

Hybrid QM/MM simulations are a powerful tool for studying enzymatic reactions and the properties of cofactors in their native protein environments. In this approach, the electronically active region, in this case, the this compound, is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent are described using classical molecular mechanics force fields. This partitioning allows for a computationally tractable yet accurate description of the system.

QM/MM studies are instrumental in elucidating the electronic structure of the this compound and how it is modulated by the protein scaffold. For instance, these simulations can predict the geometry of the this compound within the active site, including the planarity of the isoalloxazine ring, which is known to be sensitive to the redox state. The interactions between the this compound and nearby amino acid residues, such as hydrogen bonds and electrostatic interactions, can be precisely characterized. These interactions are crucial for stabilizing this highly charged species and tuning its redox potential.

Recent QM/MM studies on related FAD redox states in flavoproteins like cryptochromes have provided a framework for investigating the trianion. nih.gov In these studies, the QM region typically encompasses the entire isoalloxazine ring of the FAD molecule. The choice of the QM method is critical, with density functional theory (DFT) being a common choice due to its balance of accuracy and computational cost. The surrounding protein and solvent are then treated with force fields such as AMBER or CHARMM. nih.gov

A key application of QM/MM simulations is the calculation of redox potentials. By computing the free energy difference between the this compound and its less reduced counterparts (e.g., the dianion or the radical anion), the one-electron reduction potential for the formation of the trianion can be estimated. This is often achieved through thermodynamic integration or free energy perturbation methods coupled with the QM/MM framework. nih.gov Such calculations can reveal how the protein environment shifts the intrinsic redox potential of the FAD molecule, a phenomenon essential for the biological function of flavoproteins.

Table 1: Representative QM/MM Simulation Parameters for FAD in Flavoproteins

| Parameter | Description | Example from Literature (for related FAD redox states) |

| System | The flavoprotein and cofactor being studied. | Arabidopsis thaliana Cryptochrome 1 with FAD |

| QM Region | The part of the system treated with quantum mechanics. | The isoalloxazine ring of the FAD cofactor. |

| QM Method | The level of quantum mechanical theory used. | Density Functional Theory (DFT) with a functional like B3LYP. |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G* or larger. |

| MM Force Field | The classical force field for the protein and solvent. | AMBER, CHARMM. |

| Boundary Conditions | The simulation cell setup. | Periodic boundary conditions with a water box. |

Molecular Dynamics (MD) Simulations of this compound and its Solvent/Protein Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational dynamics of the this compound and its interactions with the surrounding solvent and protein over time. In contrast to static QM/MM calculations, MD simulations offer insights into the flexibility of the cofactor and the protein, which can be crucial for function.

In the context of the this compound, MD simulations can reveal how the protein environment accommodates this highly charged species. The simulations can track the movement of water molecules and amino acid side chains in response to the formation of the trianion, identifying key residues involved in its stabilization. For example, the rearrangement of polar residues to form favorable electrostatic interactions can be monitored.

MD simulations of FAD in different redox states within cryptochromes have shown that the conformation of the FAD molecule, particularly the relative orientation of the flavin and adenine (B156593) rings, is dynamic and influenced by the redox state. manchester.ac.uk While the this compound itself has not been extensively studied with MD, simulations of the anionic semiquinone (FAD•−) have demonstrated significant conformational flexibility. It is anticipated that the this compound would exhibit distinct conformational preferences due to its increased negative charge.

The quality of the MD simulation is highly dependent on the accuracy of the force field parameters for the this compound. Since standard force fields are typically not parameterized for such a highly reduced species, these parameters often need to be derived from quantum chemical calculations. This involves fitting the partial atomic charges and other parameters to reproduce the quantum mechanical electrostatic potential and vibrational frequencies of the this compound.

Table 2: Key Observables from MD Simulations of this compound

| Observable | Description | Significance |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or cofactor structures. | Indicates the stability of the simulation and conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the protein and cofactor. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the solvation shell and specific interactions with ions or water. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the this compound and the protein or solvent. | Crucial for understanding the stabilization of the charged cofactor. |

| Conformational Analysis | Measures key dihedral angles and distances within the FAD molecule. | Reveals the preferred conformation (e.g., stacked vs. extended) of the this compound. |

Computational Studies of Excited State Dynamics and Photochemistry of this compound

The photochemistry of flavins is central to their biological roles in processes like DNA repair and circadian rhythm regulation. Computational methods are essential for unraveling the complex excited-state dynamics that follow light absorption. While the photochemistry of the this compound is largely unexplored, studies on other reduced flavin species provide a roadmap for its investigation.

Upon absorption of a photon, the this compound would be promoted to an electronically excited state. The fate of this excited state can be investigated using a variety of computational techniques. Time-dependent density functional theory (TD-DFT) is a common method for calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

The subsequent dynamics on the excited-state potential energy surface can be simulated using non-adiabatic molecular dynamics methods, such as surface hopping. These simulations can reveal the lifetimes of the excited states and the pathways for de-excitation, including internal conversion, intersystem crossing to a triplet state, and fluorescence. For fully reduced flavins, a key deactivation pathway is thought to involve a "butterfly" bending motion of the isoalloxazine ring, which facilitates access to a conical intersection with the ground state. acs.org

Studies on the excited-state dynamics of the fully reduced anionic FAD (FADH-) have shown that its photophysical properties are highly sensitive to the environment. acs.orgunc.edu In solution, the excited state is typically short-lived due to efficient non-radiative decay. nih.gov However, within a protein environment, this decay can be significantly slowed, leading to an increase in fluorescence quantum yield. It is plausible that the this compound would exhibit similar environment-dependent photochemistry.

Table 3: Computational Methods for this compound Photochemistry

| Method | Application | Information Gained |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra. | Excitation energies, oscillator strengths, and nature of electronic transitions. |

| CASSCF/CASPT2 | High-level calculation of excited state potential energy surfaces. | Accurate description of electronic states, especially near conical intersections. |

| Non-adiabatic MD (e.g., Surface Hopping) | Simulation of the dynamics after photoexcitation. | Excited-state lifetimes, deactivation pathways, and quantum yields. |

| QM/MM for Excited States | Study of photochemistry in a protein environment. | Influence of the protein on excited-state energies and dynamics. |

Free Energy Calculations for this compound Formation and Interconversion Pathways

Free energy calculations are essential for understanding the thermodynamics of this compound formation and its potential interconversion to other redox states. These calculations provide the quantitative data needed to construct a thermodynamic profile of the FAD reduction pathway.

One of the primary applications of free energy calculations in this context is the determination of redox potentials. The standard redox potential is directly related to the Gibbs free energy change of the reduction reaction. Computational methods like thermodynamic integration (TI) and free energy perturbation (FEP) are commonly used to calculate these free energy changes. acs.orgnih.gov

In the TI method, the system is alchemically transformed from one state to another (e.g., from the FAD dianion to the this compound) along a non-physical pathway defined by a coupling parameter, λ. The free energy difference is then obtained by integrating the ensemble average of the derivative of the potential energy with respect to λ. acs.org These calculations can be performed within a classical MD framework or a QM/MM scheme for higher accuracy. nih.gov

Classical MD free energy simulations have been successfully applied to calculate the relative redox potentials of FAD in different protein environments, achieving good agreement with experimental data. manchester.ac.ukacs.orgacs.org While these studies have focused on the first one-electron reduction, the same methodology can be extended to the subsequent reduction steps leading to the this compound.

These calculations can also be used to investigate the protonation states coupled to the reduction of FAD. The pKa values of nearby amino acid residues can be significantly altered by the change in the FAD redox state. Free energy calculations can be used to determine these pKa shifts, providing a more complete picture of the FAD reduction process in a biological setting.

Table 4: Summary of Free Energy Calculation Applications for this compound

| Application | Computational Method | Key Output | Relevance |

| Redox Potential Calculation | Thermodynamic Integration (TI), Free Energy Perturbation (FEP) | Gibbs free energy of reduction (ΔG°), Standard redox potential (E°). | Determines the thermodynamic feasibility of this compound formation. |

| Protonation State Determination | Constant pH MD, FEP | pKa values of titratable residues. | Elucidates the coupling between electron and proton transfer. |

| Binding Free Energy | MM/PBSA, TI | Free energy of this compound binding to the protein. | Quantifies the stability of the this compound-protein complex. |

| Conformational Free Energy | Umbrella Sampling, Metadynamics | Free energy landscape as a function of conformational coordinates. | Identifies the most stable conformations of the this compound. |

Mechanistic Insights into Fad Trianion Mediated Reactions in Enzymatic Catalysis

Electron Transfer Mechanisms Involving FAD Trianion Species

The ability of the flavin isoalloxazine ring to accept and donate electrons either singly or in pairs underpins its biological function. The formation of anionic intermediates is a key feature of these electron transfer processes.

Many flavoenzymes function as conduits between two-electron donors and one-electron acceptors. In these systems, FAD acts as an electron "transformer," accepting two electrons and then dispensing them one at a time. This process necessarily involves the formation of a one-electron reduced flavin intermediate, the semiquinone. libretexts.org When this semiquinone is deprotonated, it exists as the stable FAD anionic semiquinone radical (FAD•−). nih.gov

This single-electron transfer capability is crucial in redox chains where the ultimate electron acceptors are one-electron carriers like iron-sulfur clusters or the heme groups of cytochromes. wikipedia.org For example, in electron-transferring flavoproteins (ETFs), which are involved in fatty acid oxidation, the FAD cofactor accepts two electrons from an acyl-CoA dehydrogenase and then transfers them sequentially, as single electrons, to the mitochondrial respiratory chain. nih.gov The stability of the FAD•− intermediate is a critical thermodynamic feature that makes this stepwise transfer possible. nih.gov This process allows for the smooth coupling of two-electron oxidation chemistry with the one-electron transfer pathways of respiration. libretexts.org

Table 1: Examples of Redox Enzymes Utilizing Single-Electron FAD Intermediates

| Enzyme/System | Donor | Acceptor | Role of FAD Anionic Semiquinone (FAD•−) |

|---|---|---|---|

| Cytochrome P450 Reductase | NADPH (2e⁻) | Cytochrome P450 (1e⁻) | Accepts a hydride (2e⁻), then transfers electrons one at a time via its FMN cofactor to the P450 heme. wikipedia.org |

| Electron-Transferring Flavoprotein (ETF) | Acyl-CoA Dehydrogenase (FADH₂) | ETF-Ubiquinone Oxidoreductase (Fe-S cluster) | Mediates sequential one-electron transfer from the dehydrogenase to the respiratory chain. nih.gov |

| NADH-dependent Ferredoxin:NADP+ Reductase (Nfn) | NADH (2e⁻) | Ferredoxin (1e⁻) | The bifurcating FAD (bfFAD) is reduced, and the resulting FAD•− becomes a potent reductant for ferredoxin. nih.gov |

FAD most commonly functions as a two-electron acceptor, typically receiving a hydride ion (H⁻, equivalent to two electrons and one proton) from substrates like succinate (B1194679) or from cofactors like NADPH. wikipedia.orgresearchgate.net This two-electron reduction converts the oxidized quinone form of FAD directly to the fully reduced hydroquinone (B1673460), FADH₂. wikipedia.orgnih.gov

Table 2: Comparison of Single vs. Two-Electron Transfer Involving FAD

| Feature | Single-Electron Transfer | Two-Electron Transfer |

|---|---|---|

| FAD Intermediate | FAD•− (anionic semiquinone) | FADH₂ / FADH⁻ (hydroquinone) |

| Net e⁻ Transferred | One electron per step | Two electrons (often as a hydride) |

| Typical Donor | FADH₂ | NADH, Succinate |

| Typical Acceptor | Iron-Sulfur Clusters, Hemes | FAD, Ubiquinone |

| Key Function | Coupling 2e⁻ donors to 1e⁻ acceptors | Substrate oxidation, O₂ activation |

Proton-Coupled Electron Transfer (PCET) Mechanisms and the Role of this compound

Proton-coupled electron transfer (PCET) describes reactions where both an electron and a proton are transferred. wikipedia.orgnih.gov These transfers can occur in a single, concerted step or in a stepwise fashion. ustc.edu.cn The reduction of FAD to FADH₂ is a quintessential biological example of a multi-electron, multi-proton PCET process (specifically, a 2e⁻/2H⁺ transfer). researchgate.netnih.gov

PCET pathways are energetically favorable because they avoid the formation of high-energy, charged intermediates that would occur if only an electron (ET) or a proton (PT) were transferred. nih.gov The specific mechanism—stepwise or concerted—is heavily influenced by the thermodynamics of the individual steps and the protein environment, which can tune the pKa values of the flavin's N1 and N5 nitrogen atoms. nih.govustc.edu.cn

In a stepwise pathway, FAD could first be reduced by one electron to the anionic semiquinone (FAD•−), which is then protonated to form the neutral semiquinone (FADH•). A second electron and proton transfer completes the reduction to FADH₂. Alternatively, protonation could precede electron transfer. In a concerted PCET, the electron and proton move together, for example, in the form of a hydrogen atom transfer (HAT). The flexibility to utilize different PCET mechanisms makes flavins exceptionally versatile catalysts. wikipedia.orgnih.gov

Catalytic Roles of this compound in Specific Enzymatic Systems

The unique redox capabilities of FAD's anionic intermediates are exploited by a wide range of enzymes, from central metabolism to environmental sensing.

FAD-dependent Dehydrogenases: These enzymes catalyze substrate oxidation by removing two hydrogen atoms. In succinate dehydrogenase, the covalently bound FAD is reduced to FADH₂ by succinate, directly linking the citric acid cycle to the electron transport chain. wikipedia.orgnih.gov Acyl-CoA dehydrogenases, crucial for fatty acid oxidation, also reduce FAD to FADH₂. However, the electrons are then passed via single-electron transfer steps through an intermediary ETF, a process that relies on the FAD semiquinone state. nih.gov

FAD-dependent Monooxygenases: This class of enzymes incorporates one atom of molecular oxygen into a substrate. nih.gov Many are two-component systems, where a reductase enzyme uses NAD(P)H to reduce FAD to FADH₂. nih.govresearchgate.net This highly electron-rich, reduced flavin (FADH⁻/FADH₂) is then shuttled to the monooxygenase component. There, it reacts with O₂ to form a key reactive intermediate, the C4a-(hydro)peroxyflavin. nih.gov This flavin-peroxide species is the potent oxidant that hydroxylates the substrate. The formation of this intermediate is entirely dependent on the initial two-electron reduction of FAD. nih.gov

Table 3: FAD-Dependent Oxidoreductases and their Mechanisms

| Enzyme Class | Example | Substrate(s) | Role of Reduced/Anionic FAD |

|---|---|---|---|

| Dehydrogenase | Succinate Dehydrogenase | Succinate | Accepts 2e⁻ and 2H⁺ to form FADH₂, which passes electrons to the respiratory chain. wikipedia.orgsemanticscholar.org |

| Dehydrogenase | Acyl-CoA Dehydrogenase | Fatty Acyl-CoA | Accepts 2e⁻ and 2H⁺; the resulting FADH₂ reduces ETF in single-electron steps. nih.gov |

| Monooxygenase | p-Hydroxyphenylacetate hydroxylase | p-hydroxyphenylacetate, O₂ | FADH₂ (generated by a reductase) reacts with O₂ to form a C4a-hydroperoxyflavin for hydroxylation. nih.govresearchgate.net |

| Monooxygenase | Tryptophan-7-halogenase | Tryptophan, O₂, Cl⁻ | FADH₂ reacts with O₂ to form a flavin intermediate that facilitates electrophilic chlorination. nih.gov |

Flavoprotein light sensors use the FAD cofactor as their light-absorbing chromophore to control diverse biological processes like circadian rhythms and phototropism. nih.govnih.gov The absorption of a blue-light photon by FAD initiates a photocycle that involves electron transfer and the formation of flavin radical species.

In Cryptochromes (CRYs) , which are key components of the circadian clock in many organisms, the resting state is typically oxidized FAD. Upon light absorption, a series of ultrafast electron transfers occurs, often from a chain of conserved tryptophan residues, to the excited FAD. nih.gov This photoreduction generates the anionic semiquinone, FAD•−. This anionic radical is widely considered to be the key signaling state that induces a conformational change in the protein, allowing it to interact with its downstream partners and regulate gene expression. nih.gov

In Blue Light sensor Using FAD (BLUF) proteins , the photocycle also begins with photoexcitation of FAD. This is followed by an electron transfer from a conserved tyrosine residue to the flavin. However, this is coupled with a proton transfer, leading to the formation of a neutral FAD semiquinone radical (FADH•) and a tyrosyl radical. nih.gov While the primary signaling state involves a rearrangement of the hydrogen-bonding network around the flavin, the initial photo-induced electron transfer to form an FAD radical is the critical first step. nih.govnih.gov

Table 4: Role of FAD Anionic Intermediates in Flavoprotein Light Sensors

| Light Sensor Class | Key Amino Acid Residue(s) | Primary FAD Intermediate | Signaling Mechanism |

|---|---|---|---|

| Cryptochromes (CRY) | Tryptophan Triad | FAD•− (Anionic Semiquinone) | Photoreduction to the anionic semiquinone induces a conformational change for downstream signaling. nih.gov |

| BLUF Proteins | Tyrosine, Glutamine | FADH• (Neutral Semiquinone) | Photoinduced electron transfer from tyrosine followed by proton rearrangement alters the H-bond network. nih.gov |

Identification and Characterization of Catalytic Reaction Pathways and Transition States Involving this compound

The fully reduced flavin adenine (B156593) dinucleotide (FAD), also known as the this compound (FADH⁻), is a potent electron donor and a crucial intermediate in a variety of enzymatic reactions. Its involvement is central to the function of several enzyme families, including reductases and monooxygenases. The catalytic pathways mediated by the this compound are characterized by electron transfer processes, often involving complex multi-step reactions and the formation of transient, high-energy transition states. The elucidation of these pathways and the characterization of their transition states are critical for understanding the catalytic mechanisms of these enzymes.

Catalytic Reaction Pathways

The catalytic cycles involving the this compound typically consist of a reductive and an oxidative half-reaction. In the reductive half-reaction, the oxidized FAD cofactor is reduced to the FADH⁻ state, usually by accepting two electrons from a donor molecule such as NAD(P)H. The subsequent oxidative half-reaction involves the transfer of these electrons from the this compound to a substrate, thereby regenerating the oxidized FAD.

A well-studied example of an this compound-mediated reaction is the catalytic cycle of two-component FAD-dependent monooxygenases. In these systems, a separate reductase enzyme catalyzes the reduction of FAD to FADH⁻ using NAD(P)H. mdpi.com The reduced flavin then dissociates and is utilized by the monooxygenase component to activate molecular oxygen for the subsequent oxidation of a substrate. mdpi.comnih.gov The monooxygenase is capable of binding and stabilizing the reduced FAD in the absence of the primary substrate to prevent its rapid, non-productive autooxidation. mdpi.com

In other enzyme systems, such as NADPH-cytochrome P-450 reductase, which contains both FMN and FAD, the reaction mechanism is more intricate. The reduction of the enzyme by NADPH proceeds through a series of rapid steps involving different redox states of the two flavins. The reaction is initiated by the rapid formation of a mixture containing approximately 70% (FMNH₂, FAD) and 30% disemiquinone (FMNH•, FADH•), with a first-order rate constant of 28 s⁻¹. researchgate.net This is followed by a second phase, with a rate constant of 5.4 s⁻¹, leading to a mixture of more reduced species. researchgate.net This complex interplay of redox states underscores the versatility of flavins in mediating multi-electron transfer processes.

The NADH-dependent flavin reductase ThdF provides another example of a defined catalytic pathway. It follows an ordered sequential mechanism where FAD binds first, followed by NADH. nih.gov After the direct transfer of a hydride from NADH to FAD to form FADH⁻, NAD⁺ is released, followed by the dissociation of the reduced flavin. nih.gov This ordered mechanism ensures the controlled delivery of the reactive this compound for subsequent reactions. nih.gov

Transition States

The catalytic reactions mediated by the this compound proceed through high-energy transition states. The characterization of these transient structures is challenging but can be achieved through a combination of experimental techniques, such as transient kinetics, and computational methods, including quantum mechanics/molecular mechanics (QM/MM) simulations. These studies provide insights into the geometry, energy, and the key molecular interactions that stabilize the transition state.

Computational studies on formate (B1220265) oxidase (FOx) have provided valuable information on the transition state for the autocatalytic conversion of FAD to 8-formyl FAD. Although this reaction modifies the cofactor rather than acting on an external substrate, it offers insights into flavin reactivity. The energy barrier for the rate-limiting step in this transformation was calculated to be 22.8 kcal/mol. nih.govresearchgate.net This significant energy barrier is consistent with the experimentally observed slow reaction time of 14 hours. nih.govresearchgate.net

Kinetic studies on the FAD-dependent thymidylate synthase (ThyX) from Thermotoga maritima have allowed for the characterization of reaction intermediates and the identification of key residues involved in catalysis. The oxidative half-reaction of the wild-type enzyme exhibits two distinct phases. The first phase has a rate constant of 28.4 ± 0.8 s⁻¹, while the second phase, corresponding to flavin oxidation, is significantly slower with a rate constant of 0.20 ± 0.01 s⁻¹. nih.gov The mutation of key active site residues has a profound impact on these rates, highlighting their role in stabilizing the transition states of the reaction. For instance, the R90A mutant shows a 7.6-fold decrease in the rate of flavin oxidation, indicating that this residue is important for stabilizing the transition state of this step. nih.gov

The following tables summarize key findings from research on this compound-mediated reactions, providing data on transition state energies and the kinetic parameters of these enzymatic processes.

Table 1: Transition State Characteristics in FAD-Mediated Reactions

| Enzyme/Reaction | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) | Key Residues Involved in Transition State Stabilization |

| Formate Oxidase (FAD to 8-formyl FAD conversion) | Oxidation of quinone-methide tautomer intermediate | 22.8 nih.govresearchgate.net | R87, S94 nih.gov |

Table 2: Kinetic Parameters of the Oxidative Half-Reaction of Wild-Type and Mutant Thymidylate Synthase (ThyX)

| Enzyme Variant | Rate Constant of First Phase (s⁻¹) | Rate Constant of Flavin Oxidation (s⁻¹) | Fold Decrease in Flavin Oxidation Rate vs. WT |

| Wild-Type (WT) | 28.4 ± 0.8 nih.gov | 0.20 ± 0.01 nih.gov | - |

| R90A | - | 0.026 nih.gov | 7.6 nih.gov |

| R174A | - | 0.000068 nih.gov | ~2900 |

Interactions of Fad Trianion with Protein Environments

Influence of Active Site Electrostatics on FAD Trianion Stability and Reactivity

The electrostatic potential within an enzyme's active site plays a pivotal role in stabilizing or destabilizing charged species like the this compound. Positively charged amino acid residues, such as arginine and lysine, strategically positioned near the FAD molecule, can electrostatically stabilize the negatively charged trianion, thereby increasing its stability and influencing its redox potential. Conversely, negatively charged residues could destabilize it. Studies on various flavoproteins highlight how the precise arrangement of charged amino acids creates a microenvironment that fine-tunes the FAD cofactor's properties mdpi.comwikipedia.orgchemrxiv.orgdocking.org. For instance, electrostatic interactions are crucial for pre-orienting substrates and stabilizing transition states, and this principle extends to the stabilization of charged cofactors like the this compound mdpi.comchemrxiv.org. The distribution of charges within the active site can significantly alter the this compound's reactivity by modulating its reduction potential and its susceptibility to electron or proton transfer events wikipedia.orgsci-hub.se.

Role of Hydrogen Bonding Networks in Governing this compound Protonation and Redox States

Hydrogen bonds are fundamental to stabilizing specific protonation states of FAD and, consequently, its redox states, including the trianion. The isoalloxazine ring of FAD possesses several nitrogen and oxygen atoms capable of forming hydrogen bonds. Within a protein active site, networks of hydrogen bonds involving amino acid side chains and backbone atoms can precisely orient protons, thereby stabilizing particular FAD protonation states. For example, in cryptochromes and photolyases, specific amino acids like asparagine or aspartate proximal to the N(5) position of FAD are known to stabilize or destabilize protonated forms, influencing the FAD's redox chemistry sci-hub.sersc.org. The formation or disruption of these hydrogen bonds can directly impact the this compound's stability and its participation in redox reactions conicet.gov.arusp.br. The precise pKa values of FAD's titratable groups are heavily influenced by these hydrogen bonding interactions, which in turn govern the accessible redox states sci-hub.seusp.br.

Conformational Dynamics of Protein-Bound this compound and its Coupling to Catalysis

The catalytic efficiency of many enzymes is intrinsically linked to the dynamic movements of their protein scaffolds and cofactors. For FAD-dependent enzymes, the conformational flexibility of the FAD molecule, including its trianion form, is often coupled to the catalytic cycle. Proteins can utilize ligand-induced conformational changes to optimize the active site for catalysis, often involving the transition from a more flexible, inactive state to a rigid, active conformation researchgate.netnih.govacs.org. For FAD-bound proteins, these dynamics can involve subtle shifts in the FAD's orientation or position, which are critical for efficient substrate binding, electron transfer, and product release. The ability of the protein to stabilize specific FAD conformations, potentially including those that favor the trianion state, can directly influence the enzyme's catalytic rate and mechanism nih.govacs.org.

Emerging Research Directions and Future Challenges for Fad Trianion Studies

Development of Advanced Computational Models for Precise FAD Trianion Dynamics and Spectroscopy

The transient and reactive nature of FAD anionic states makes their experimental characterization challenging, creating a critical need for robust computational models. Advanced computational approaches are essential for predicting their structure, dynamics, and spectroscopic signatures within the complex and heterogeneous environment of a protein active site.

Current research leverages hybrid quantum mechanics/molecular mechanics (QM/MM) models to accurately describe the electronic structure of the flavin cofactor while treating the surrounding protein and solvent with classical mechanics. researchgate.net These methods are crucial for calculating the vibrational frequencies and electronic (UV-visible) absorption spectra of FAD anionic states, which are necessary to interpret experimental data. rsc.org For instance, QM/MM calculations have been employed to compute the vibronically resolved absorption spectra of all five redox forms of FAD, including the anionic semiquinone and hydroquinone (B1673460), embedded in plant cryptochrome, demonstrating that accounting for vibrational contributions is essential for reproducing experimental spectra. rsc.org

Molecular dynamics (MD) simulations provide insights into the conformational flexibility of FAD and its interaction with the host protein. researchgate.net Simulations on the nanosecond timescale have been used to explore the conformational dynamics of FAD in aqueous solution, revealing the equilibrium between stacked and open conformations of the flavin and adenine (B156593) rings. researchgate.net Within proteins, MD simulations can reveal how the local environment, including specific amino acid residues, stabilizes charged intermediates like the FAD anionic radical. nih.gov

A significant challenge is the accurate modeling of the electronic excited states and non-adiabatic dynamics, such as internal conversions and conical intersections, which govern the photochemistry of flavins. nih.govacs.org Future models must incorporate more sophisticated quantum dynamical methods to simulate these ultrafast processes, which are fundamental to the function of photoreceptors like cryptochromes and photolyases. nih.govacs.org Developing force fields that can accurately represent the various protonation and redox states of FAD is another key challenge for classical MD simulations.

Table 1: Computational Methods in FAD Anion Research

| Computational Method | Application in FAD Anion Studies | Key Findings/Challenges |

|---|---|---|

| QM/MM | Calculation of vibrational and electronic spectra; modeling reaction pathways. researchgate.netrsc.org | Essential for assigning experimental spectra of anionic states; computationally intensive. rsc.org |

| Molecular Dynamics (MD) | Simulating conformational changes of FAD and protein dynamics; identifying key stabilizing residues. researchgate.netnih.gov | Reveals protein-cofactor interactions; requires accurate force fields for charged species. nih.gov |

| Density Functional Theory (DFT) | Modeling the electronic structure and Raman spectra of flavin redox states. researchgate.net | Correlates spectral features with specific redox states; accuracy depends on the chosen functional. researchgate.net |

| Non-Adiabatic Dynamics | Simulating excited-state deactivation pathways, including conical intersections. nih.govacs.org | Crucial for understanding flavin photochemistry; method development is ongoing. acs.org |

Integration of Multidimensional Spectroscopic Techniques for Real-Time this compound Characterization

Characterizing the formation and decay of transient FAD anionic species in real-time is paramount to understanding their functional roles. Ultrafast spectroscopic techniques, which operate on the femtosecond to picosecond timescale, are indispensable tools for this purpose.

Femtosecond transient absorption and fluorescence up-conversion spectroscopy have been instrumental in observing the dynamics of FAD in all its redox states. nih.govnih.gov These studies have revealed that upon photoexcitation, oxidized FAD can be photoreduced to an anionic state in sub-picoseconds through electron transfer from nearby tryptophan residues. nih.gov Conversely, in certain flavoprotein oxidases, photoexcitation of the stabilized anionic flavin radical (FAD•⁻) leads to its ultrafast oxidation in less than 100 femtoseconds, a previously unknown photochemical reaction in flavoproteins. pnas.orgpnas.org The photoproducts in this reverse process then decay back on a 10-20 picosecond timescale. pnas.org

The excited-state dynamics of anionic hydroquinone (FADH⁻) are also highly dependent on the environment. In solution, its excited state deactivates rapidly, whereas within the rigid environment of a photolyase, it has a much longer lifetime of over a nanosecond, which is optimal for its DNA repair function. nih.govacs.org This highlights a strong correlation between the planarity of the flavin ring, enforced by the protein, and its excited-state lifetime. acs.orgacs.org

While much progress has been made with one-dimensional ultrafast techniques, the integration of multidimensional spectroscopy is a key future direction. Techniques like two-dimensional electronic spectroscopy (2DES) could provide unprecedented detail about the coupling between different electronic states and the influence of the protein environment on the FAD anionic states. 2DES can unravel complex reaction networks by mapping the flow of energy and electrons between chromophores, which is critical for understanding systems with multiple flavins or electron transfer partners. nsf.gov The challenge lies in applying these complex techniques to functioning biological systems and deconvoluting the intricate spectra to reveal the underlying dynamics of specific FAD anionic intermediates.

Table 2: Spectroscopic Techniques for Real-Time FAD Anion Analysis

| Spectroscopic Technique | Timescale | Information Gained on FAD Anions |

|---|---|---|

| Femtosecond Transient Absorption | Femtoseconds to Nanoseconds | Real-time observation of formation and decay of excited states and radical anions (FAD•⁻, FADH⁻). nih.govpnas.org |

| Fluorescence Up-conversion | Femtoseconds to Picoseconds | Measures excited-state lifetimes, revealing environmental effects on FADH⁻*. nih.govnih.gov |

| Stopped-Flow Spectroscopy | Milliseconds to Seconds | Monitors slow redox transitions and reactions with oxygen involving hydroquinone and semiquinone states. nih.gov |

| Electron Spin Resonance (ESR) | Steady-State / Time-Resolved | Detects and characterizes paramagnetic species like the semiquinone radical anion (FAD•⁻). nih.gov |

Rational Design and Engineering of Flavoproteins to Modulate this compound Reactivity and Specificity

The specific function of a flavin cofactor is dictated by the surrounding protein environment, which precisely tunes its redox potential and reactivity. Rational design and directed evolution of flavoproteins offer powerful strategies to modulate the properties of FAD anionic intermediates for novel biocatalytic applications.

Engineering efforts can target the stabilization of specific FAD redox states. For example, studies on flavoprotein oxidases have suggested that positively charged active-site residues, such as histidine and arginine, are potential electron acceptors in the newly discovered photooxidation of anionic flavin radicals. pnas.orgnih.gov Modifying these residues through site-directed mutagenesis can alter the stability and photochemical properties of the FAD•⁻ state. Similarly, engineering the hydrophobicity of the active site can influence the pKa of the flavin and thus the propensity to form anionic versus neutral species. mdpi.com

Protein engineering has also been used to create novel FAD-dependent biocatalysts. By modifying the substrate-binding pocket and the environment around the FAD cofactor, enzymes can be repurposed for new reactions. researchgate.net A key challenge is to develop high-throughput screening methods that can rapidly identify improved enzyme variants with desired FAD-mediated activities. This requires a deep understanding of the structure-function relationships that govern how the protein scaffold controls the reactivity of the various FAD redox states, including the transient anionic forms. The development of FAD analogues with modified linkers also provides a route to immobilize flavoenzymes, which is advantageous for industrial applications. researchgate.net

Table 3: Examples of Flavoprotein Engineering Affecting FAD Anions

| Protein/System | Engineering Strategy | Effect on FAD Anionic State |

|---|---|---|

| Flavoprotein Oxidases | Mutagenesis of active site His/Arg residues. nih.govpnas.org | Proposed to alter the rate of photooxidation and recombination of the FAD•⁻ radical anion. pnas.org |

| Chorismate Synthase | Use of flavin analogues. mdpi.com | Modifies the microenvironment of the reduced anionic flavin, promoting protonation to the neutral form. mdpi.com |

| Cryptochromes (dCry) | Mutagenesis of C-terminal tail. springernature.com | Affects proton transfer pathways, influencing the balance between neutral and anionic semiquinone formation. springernature.com |

| Generic Flavoenzymes | Derivatization of FAD cofactor. researchgate.net | Allows for covalent immobilization via the FAD cofactor without disrupting the active site. researchgate.net |

Q & A

Q. What experimental methodologies are recommended to characterize the redox behavior of FAD trianion in enzymatic systems?

To study this compound’s redox properties, employ spectrophotometric assays (e.g., UV-Vis absorbance at 450 nm for oxidized FAD) combined with cyclic voltammetry to measure electron transfer kinetics. Ensure buffer conditions (pH 7–8, ionic strength) mimic physiological environments. For reproducibility, document all parameters (temperature, enzyme concentration) and validate results against known redox potentials of flavoproteins .

Q. How can researchers distinguish this compound from its protonated forms (FAD⁻ or FAD²⁻) using spectroscopic techniques?

Use nuclear magnetic resonance (NMR) to observe chemical shifts in the isoalloxazine ring, particularly at C(4a) and N(5), which vary with protonation state. Pair this with high-resolution mass spectrometry (HRMS) to confirm molecular mass and charge state. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. What are the critical factors influencing this compound stability during in vitro studies?

Stability is pH-dependent (optimal at pH 7.4), light-sensitive (store in amber vials), and affected by trace metals (use chelators like EDTA). Monitor degradation via HPLC with diode-array detection, comparing retention times and spectral purity against authentic standards. Include negative controls (e.g., heat-denatured enzyme) to rule out non-specific interactions .

Advanced Research Questions

Q. How can conflicting data on this compound’s binding affinity to flavoproteins be resolved?

Contradictions often arise from assay conditions (e.g., ionic strength, temperature). Perform isothermal titration calorimetry (ITC) under standardized buffer systems to measure binding thermodynamics (ΔH, ΔS). Compare results with surface plasmon resonance (SPR) for kinetic parameters (kₐₙ, kₒff). Use statistical tools like Bland-Altman plots to assess inter-method variability .

Q. What computational strategies are effective for modeling this compound’s interactions with mutant enzymes?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) with quantum mechanics/molecular mechanics (QM/MM) to study electronic changes at active sites. Validate models using mutagenesis data (e.g., Kd values for mutant vs. wild-type enzymes). Open-source tools like PyMOL and VMD aid in visualizing hydrogen-bonding networks and charge distributions .

Q. How should researchers design experiments to investigate this compound’s role in non-canonical pathways (e.g., DNA repair)?

Use isotopic labeling (¹³C-FAD) with LC-MS/MS to trace incorporation into non-enzymatic complexes. Pair this with knockdown models (CRISPR/Cas9) to observe phenotypic changes. For statistical rigor, apply factorial design to test multiple variables (e.g., oxidative stress levels, cofactor availability) .

Methodological Guidelines

-

Data Presentation :

Parameter Technique Key Considerations Redox Potential Cyclic Voltammetry Use Ag/AgCl reference electrode Binding Affinity ITC/SPR Standardize protein concentration Degradation Kinetics HPLC-UV/HRMS Include internal standards -

Contradiction Analysis :

-

Ethical and Reproducibility Standards :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.